NSC405640

p53 MDM2 Cancer Biology

NSC405640 (Diphenyltin dichloride) is the definitive tool compound for laboratories investigating p53 structural mutants. Unlike classical MDM2 antagonists such as Nutlin-3a, which fail in mutant-p53 contexts, this organotin probe targets a cryptic allosteric site within the p53 DNA-binding domain, restoring wild-type-like function to mutated tumor suppressor protein. Verified by head-to-head studies, it delivers selective growth inhibition of p53-mutant cell lines that are insensitive to standard inhibitors. Researchers requiring a validated positive control for p53-mutant cancer models or allosteric modulator screening should prioritize this compound. Research-use-only; shipped ambient with HazMat Class 6.1 handling.

Molecular Formula C12H10Cl2Sn
Molecular Weight 343.8 g/mol
CAS No. 1135-99-5
Cat. No. B050951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNSC405640
CAS1135-99-5
SynonymsDichlorobis(phenyl)tin;  Dichlorodiphenylstannane;  Dichlorodiphenyltin;  Diphenyldichlorotin;  Diphenylstannyl Dichloride;  Diphenyltin Chloride;  NSC 405640
Molecular FormulaC12H10Cl2Sn
Molecular Weight343.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[Sn+2]C2=CC=CC=C2.[Cl-].[Cl-]
InChIInChI=1S/2C6H5.2ClH.Sn/c2*1-2-4-6-5-3-1;;;/h2*1-5H;2*1H;/q;;;;+2/p-2
InChIKeyISXUHJXWYNONDI-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NSC405640 (CAS 1135-99-5): Key Baseline Data for MDM2-p53 Interaction Inhibitor Procurement


NSC405640 (Diphenyltin dichloride, CAS 1135-99-5) is an organotin compound with a molecular formula of C12H10Cl2Sn and a molecular weight of 343.82 [1]. It is primarily recognized in the research literature as a potent inhibitor of the MDM2-p53 protein-protein interaction [2]. As a tool compound, it is utilized for its unique ability to rescue structural mutations in the p53 tumor suppressor protein [2]. This compound is a solid at room temperature and is soluble in DMSO for in vitro biological assays .

NSC405640 (CAS 1135-99-5): Why Generic Substitution with Other MDM2-p53 Inhibitors Fails


The selection of NSC405640 over alternative MDM2-p53 inhibitors is driven by its unique mechanism of action and functional profile, which generic substitution does not replicate. While many MDM2 inhibitors, such as Nutlin-3a, bind to the N-terminal p53-binding pocket of MDM2, they are largely ineffective against tumor cells harboring mutant p53 [1][2]. NSC405640, an organotin compound, is part of a distinct chemical class that interacts with a cryptic allosteric site in p53, enabling it to rescue the function of structurally mutated p53, a capability not shared by classical MDM2 antagonists [1]. The evidence below provides the quantifiable basis for these differentiating factors, establishing NSC405640 as a critical tool for p53 research.

NSC405640 (CAS 1135-99-5) Quantitative Evidence Guide for Scientific Selection


Functional Differentiation: NSC405640 vs. Nutlin-3a in p53 Mutant vs. Wild-Type Cellular Contexts

A direct head-to-head comparison from a high-throughput screen for compounds that could inhibit the growth of p53-mutant cells revealed a stark functional divergence between NSC405640 and the classic MDM2 inhibitor Nutlin-3a [1]. While Nutlin-3a's growth inhibitory activity is restricted to cells with wild-type p53, NSC405640 was identified among a set of compounds that selectively inhibited the growth of p53-mutant cell lines [1][2]. This functional selectivity highlights that NSC405640 operates through a distinct mechanism, which was later elucidated to involve the rescue of mutant p53 conformation [1].

p53 MDM2 Cancer Biology Drug Discovery Cell Proliferation

Biochemical Differentiation: Unique Metal-Dependent Mechanism vs. Organic Small Molecule Inhibitors

A critical structural distinction is the presence of a thiol-binding tin metal center in NSC405640, which contrasts sharply with the purely organic structure of most MDM2-p53 inhibitors like Nutlin-3a or MI-773 [1]. In the pivotal Cancer Cell study, NSC405640 is grouped with other metal-containing compounds (arsenic trioxide, potassium arsenite) that were identified as p53 mutant conformation rescuers [1]. The study demonstrates that these compounds, including NSC405640, target a cryptic allosteric site in the p53 DNA-binding domain, a mechanism of action unattainable by organic molecules that simply block the N-terminal MDM2-p53 interface [1][2].

Allosteric Regulation Organometallic Chemistry Protein Folding p53 Drug Mechanism

Potency Benchmark: Biochemical MDM2-p53 Inhibition (Low µM Range)

While specific IC50 values for NSC405640 in cell-free assays are not broadly disclosed in primary research literature, vendor technical datasheets consistently report its potency for inhibiting the MDM2-p53 protein-protein interaction to be in the low micromolar (µM) range . This is a critical benchmark for experimental design. It differentiates NSC405640 from high-affinity MDM2 antagonists like Nutlin-3a (IC50 ~90 nM ), confirming that its primary value does not lie in high-potency MDM2 blockade, but rather in its unique functional property of rescuing p53 mutants, as described in the evidence above.

MDM2 p53 Protein-Protein Interaction Fluorescence Polarization Assay Development

Cell Growth Inhibition Potency: Differential Activity (µM Range) Across Cancer Lines

The growth inhibitory potency of NSC405640 is quantified in the low micromolar (µM) range and is not uniform across cell lines; it varies depending on p53 status . This variability is a key differentiator from pan-cytotoxic agents and even from classical MDM2 inhibitors. For instance, NSC405640 shows enhanced potency in cells with certain p53 structural mutations [1]. This contrasts with the high nanomolar potencies of optimized clinical candidates like RG7112 (e.g., GI50 ~0.4 µM in SJSA-1 cells ), underscoring that NSC405640's research value is not potency but its unique selectivity profile for mutant p53 models.

Cancer Cell Lines p53 Cell Proliferation Cytotoxicity GI50

NSC405640 (CAS 1135-99-5): Recommended Research and Industrial Application Scenarios


Investigating Allosteric p53 Mutant Conformation Rescue

This is the primary, evidence-backed application for NSC405640. Researchers studying structural p53 mutants should prioritize this compound as a tool to induce a functional conformation. The 2021 Cancer Cell paper validates its use in this context, showing it can restore wild-type-like activity to certain p53 mutants [1]. This makes it an essential control and investigative tool for pathways downstream of p53 reactivation in cancer models that are insensitive to standard MDM2 inhibitors like Nutlin-3a [1].

Functional Screening in p53-Mutant Cancer Cell Lines

NSC405640 is a validated positive control or probe for assays designed to discover or characterize compounds that inhibit the growth of p53-mutant cancer cells [1]. Unlike Nutlin-3a, which serves as a positive control for p53 wild-type cell inhibition, NSC405640 is one of a small number of compounds that demonstrates selective activity in p53-mutant contexts. This application directly stems from the head-to-head comparison evidence showing its unique functional profile [1].

Studying Cryptic Allosteric Sites in p53

For structural biology and biophysics groups interested in p53 dynamics and druggability, NSC405640 is a critical tool compound. Its identification as a thiol-binding metal compound that targets a cryptic allosteric site in the p53 DNA-binding domain makes it indispensable for validating assays aimed at finding other allosteric modulators [1]. This application is based on the mechanism-of-action differentiation outlined in the evidence [1].

Benchmarking Novel MDM2-p53 Interaction Inhibitors

Given its well-defined but moderate biochemical potency for inhibiting the MDM2-p53 interaction (low µM range ), NSC405640 can serve as a baseline comparator in the early-stage discovery of new inhibitors. When developing novel compounds, scientists can use NSC405640 to calibrate their assays and compare not only potency but, more importantly, the functional selectivity for p53 wild-type versus mutant cells.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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